![molecular formula C9H5N5S B4654593 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile
Übersicht
Beschreibung
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile, also known as CP-724714, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor protein that is overexpressed in various types of cancer, including breast, ovarian, gastric, and lung cancer. The overexpression of HER2 is associated with increased cell proliferation, survival, and invasion, making it an attractive target for cancer therapy.
Wirkmechanismus
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile exerts its anticancer effects by binding to the intracellular domain of HER2 and inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and migration.
Biochemical and Physiological Effects
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile has been shown to induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile has several advantages as a research tool, including its high potency and selectivity for HER2. However, it also has limitations, such as its poor solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile. One area of interest is the development of more potent and selective HER2 inhibitors that can overcome the limitations of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile. Another area of interest is the investigation of the use of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, the role of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile in the treatment of other HER2-overexpressing cancers, such as ovarian and gastric cancer, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile can inhibit the growth of HER2-overexpressing cancer cells in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile in patients with HER2-positive breast cancer.
Eigenschaften
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)pyridine-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5S/c10-1-2-15-9-7(5-12)3-6(4-11)8(13)14-9/h3H,2H2,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVLMTMFFSPBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)SCC#N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[(cyanomethyl)sulfanyl]pyridine-3,5-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.